molecular formula C7H11NS B13623877 n-Methyl-1-(4-methylthiophen-3-yl)methanamine

n-Methyl-1-(4-methylthiophen-3-yl)methanamine

Cat. No.: B13623877
M. Wt: 141.24 g/mol
InChI Key: HBZVYDBUNXOBNY-UHFFFAOYSA-N
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Description

n-Methyl-1-(4-methylthiophen-3-yl)methanamine is an organic compound with the molecular formula C7H11NS It belongs to the class of amines, specifically aralkylamines, which are characterized by an alkyl group substituted at one carbon atom by an aromatic hydrocarbyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Methyl-1-(4-methylthiophen-3-yl)methanamine typically involves the reaction of 4-methylthiophen-3-ylmethanamine with methylating agents. One common method is the methylation of 4-methylthiophen-3-ylmethanamine using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

n-Methyl-1-(4-methylthiophen-3-yl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

    Substitution: Methyl iodide in the presence of a base such as potassium carbonate under reflux conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

n-Methyl-1-(4-methylthiophen-3-yl)methanamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of n-Methyl-1-(4-methylthiophen-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, leading to changes in their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and resulting in various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-1-naphthalenemethylamine: Another aralkylamine with similar structural features but different aromatic substituents.

    N-Methyl-1-(naphthalen-1-yl)methanamine: Similar in structure but with a naphthalene ring instead of a thiophene ring.

Uniqueness

n-Methyl-1-(4-methylthiophen-3-yl)methanamine is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C7H11NS

Molecular Weight

141.24 g/mol

IUPAC Name

N-methyl-1-(4-methylthiophen-3-yl)methanamine

InChI

InChI=1S/C7H11NS/c1-6-4-9-5-7(6)3-8-2/h4-5,8H,3H2,1-2H3

InChI Key

HBZVYDBUNXOBNY-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC=C1CNC

Origin of Product

United States

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